1-Benzyl-1H-imidazol-2-amine hydrochloride is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. This compound is classified as an imidazole derivative and is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
1-Benzyl-1H-imidazol-2-amine hydrochloride can be synthesized from various precursors, primarily involving benzylamine and glyoxal. It falls under the category of heterocyclic compounds, specifically imidazoles, which are characterized by their nitrogen-containing ring structure. Imidazole derivatives are known for their roles in biological systems, including their involvement in enzyme catalysis and as building blocks in pharmaceuticals.
The synthesis of 1-benzyl-1H-imidazol-2-amine hydrochloride typically involves a cyclization reaction. A common method includes the following steps:
The reaction proceeds through the formation of the imidazole ring via nucleophilic attack of benzylamine on glyoxal under basic conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability for further applications .
On an industrial scale, continuous flow processes may be employed to optimize yield and purity. Precise control over reaction parameters such as temperature and pressure is critical for efficient production.
1-Benzyl-1H-imidazol-2-amine hydrochloride can participate in several chemical reactions:
Oxidation: The compound can be oxidized to yield imidazole N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can produce dihydroimidazole derivatives, employing reducing agents such as sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles, allowing for functional group modifications.
Common reagents and conditions include:
The mechanism of action of 1-benzyl-1H-imidazol-2-amine hydrochloride is closely related to its interaction with biological systems, particularly in inhibiting bacterial virulence factors. For instance, it has been shown to inhibit the PqsR-controlled PpqsA-lux transcriptional reporter fusion in Pseudomonas aeruginosa, which leads to decreased expression of virulence genes and biofilm maturation.
This compound interferes with quorum sensing—a bacterial communication system that regulates virulence—by modulating biochemical pathways associated with virulence factor production. This inhibition can result in reduced pathogenicity in certain bacterial strains .
1-Benzyl-1H-imidazol-2-amine hydrochloride exhibits several notable physical and chemical properties:
The dipole moment indicates polar characteristics that enhance solubility in biological systems, making it suitable for pharmaceutical applications .
1-Benzyl-1H-imidazol-2-amine hydrochloride has diverse applications across various scientific fields:
The compound’s identity is defined by the molecular formula C₁₀H₁₂ClN₃ and a molecular weight of 209.68 g/mol. It exists as a hydrochloride salt of the free base 1-benzyl-1H-imidazol-2-amine (CAS 22944-67-8, MW 173.21 g/mol), where the protonation occurs at the imidazole ring’s tertiary nitrogen (N3), enhancing crystallinity and stability [2] [5] [8]. Key identifiers include:
The crystal structure reveals a planar imidazole ring with the benzyl group oriented perpendicularly, minimizing steric strain. The amino group at C2 participates in hydrogen bonding with the chloride ion, forming a stable crystalline lattice. This configuration enhances solubility in polar solvents like water and ethanol while retaining the aromatic character of the benzyl substituent [5] [8].
Table 1: Structural and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₂ClN₃ |
Molecular Weight | 209.68 g/mol |
CAS No. (Hydrochloride) | 22944-66-7 |
CAS No. (Free Base) | 22944-67-8 |
Hydrogen Bond Donors | 2 (NH₂⁺ and N-H⁺) |
Hydrogen Bond Acceptors | 3 (ring N atoms and Cl⁻) |
SMILES | Cl.NC₁=NC=CN₁CC₂=CC=CC=C₂ |
The synthesis of 1-benzyl-1H-imidazol-2-amine derivatives emerged from advancements in heterocyclic ring-forming reactions. Early routes relied on cyclocondensation of α-halo ketones with amidines, but these suffered from low regioselectivity. A breakthrough was achieved via the Zhang-Sathunuru protocol (2011), which involves a two-step sequence:
This method leveraged the reactivity of 1,2,3-triazole intermediates, a strategy later expanded by denitrogenative transformations of 5-amino-1,2,3-triazoles. Acid-mediated ring opening of these precursors generates carbene intermediates, which undergo insertion or cyclization to yield 2-substituted imidazoles—validating the compound’s accessibility from azide-nitrile cycloadducts . The synthesis’s efficiency cemented its role in generating libraries of imidazole-based bioactive molecules.
Table 2: Key Synthetic Developments
Year | Development | Significance |
---|---|---|
2011 | Zhang-Sathunuru protocol | High-yield (82%) route from cyanamide |
2013 | VAP-1 inhibitor optimization | Demonstrated medicinal relevance |
2025 | Triazole-to-imidazole denitrogenation | Metal-free access to 2-substituted imidazoles |
Medicinal Chemistry
1-Benzyl-1H-imidazol-2-amine derivatives are pivotal in drug discovery due to their ability to mimic guanidine bioisosteres and modulate protein interactions. Compound 37b, a close structural analog, emerged as a potent vascular adhesion protein-1 (VAP-1) inhibitor (human IC₅₀ = 0.019 μM; rat IC₅₀ = 0.0051 μM). VAP-1 regulates leukocyte trafficking in inflammatory diseases, and this inhibitor class shows promise for diabetic macular edema by reducing ocular permeability in diabetic rats after oral administration [3]. The benzylimidazolamine scaffold enhances selectivity for VAP-1 over related amine oxidases, attributed to optimal hydrophobic pocket binding.
Table 3: Pharmacological Profile of Key Analog
Parameter | Value |
---|---|
Target | Vascular Adhesion Protein-1 (VAP-1) |
Human IC₅₀ | 0.019 μM |
Rat IC₅₀ | 0.0051 μM |
Selectivity | >100-fold vs. other oxidases |
Therapeutic Area | Diabetic Macular Edema |
Industrial Chemistry
Industrial applications focus on its use as a high-value building block. Suppliers list it at premium prices (e.g., $384/250 mg, $818/g), reflecting demand for custom synthesis in pharmaceuticals and materials science [2] [7]. Its nucleophilic C2 and N3 sites enable:
Table 4: Industrial Supply Chain
Supplier | Catalog Number | Pricing |
---|---|---|
Santa Cruz Biotechnology | sc-333771 | $384/250 mg |
TRC | B411783 | $330/100 mg |
Biosynth Carbosynth | FB157936 | $400/50 mg |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7